molecular formula C20H22N6O B2366990 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide CAS No. 1040646-82-9

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

Cat. No.: B2366990
CAS No.: 1040646-82-9
M. Wt: 362.437
InChI Key: KMPBXZJTCGADHZ-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a complex organic compound that features a phenyl group, a pyridazinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . The reaction conditions often require refluxing the mixture for several hours and then cooling it to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is unique due to its combination of a phenyl group, a pyridazinyl group, and a pyridinyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(12-9-16-6-2-1-3-7-16)23-15-14-22-18-10-11-19(26-25-18)24-17-8-4-5-13-21-17/h1-8,10-11,13H,9,12,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPBXZJTCGADHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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